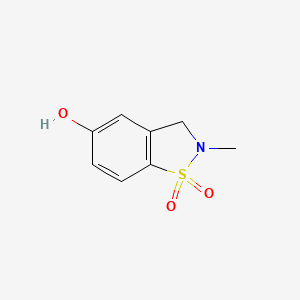

5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the CAS Number: 1267663-34-2 . It has a molecular weight of 199.23 and its IUPAC name is 5-hydroxy-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide .

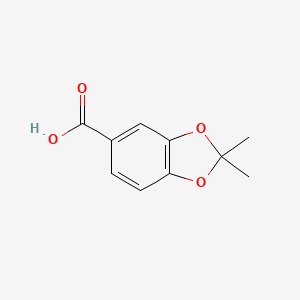

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3S/c1-9-5-6-4-7 (10)2-3-8 (6)13 (9,11)12/h2-4,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Chemistry and Properties of Benzothiazole Derivatives

Research by Boča, Jameson, and Linert (2011) delves into the chemistry and properties of benzothiazole derivatives, providing a comprehensive review that spans preparation procedures, spectroscopic properties, magnetic characteristics, and their biological and electrochemical activity. This work identifies potential areas for future investigation, particularly in exploring analogues of benzothiazole compounds, highlighting the importance of these derivatives in various scientific applications (Boča, Jameson, & Linert, 2011).

Environmental Presence and Degradation

Haman et al. (2015) provide insights into the occurrence, fate, and behavior of parabens, including benzothiazole derivatives, in aquatic environments. This review underscores the persistence of these compounds in water bodies, their biodegradability, and the formation of chlorinated by-products, which calls for further studies to understand their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Methodologies

The work by Gu et al. (2009) highlights a practical synthesis approach for benzotriazole derivatives, indicating the continuous interest and the need for efficient, environmentally benign synthetic methods for producing benzothiazole and its analogues. This research contributes to the green chemistry domain, offering a sustainable method for generating compounds with significant applicative potential in various fields (Gu, Yu, Zhang, & Xu, 2009).

Medicinal Chemistry and Pharmacological Activities

Bhat and Belagali (2020) extensively review the structural activity relationship and the importance of benzothiazole derivatives in medicinal chemistry. They discuss the diverse pharmacological activities associated with these compounds, such as their antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. This review highlights the benzothiazole scaffold's significance and versatility in drug development, underscoring its potential in addressing a wide range of health issues (Bhat & Belagali, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Biochemical Pathways

Based on the reported targets of similar compounds, it could be inferred that the compound may affect a variety of pathways related to the targets it interacts with .

Result of Action

Given the potential targets of similar compounds, the compound could have a variety of effects depending on the specific target and the context in which it is acting .

Properties

IUPAC Name |

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-5-6-4-7(10)2-3-8(6)13(9,11)12/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCARIGIKVLITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(S1(=O)=O)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)

![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)

![6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2968130.png)